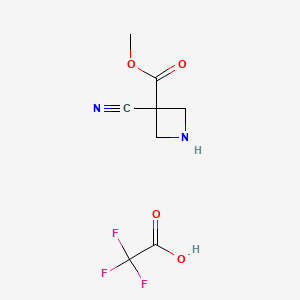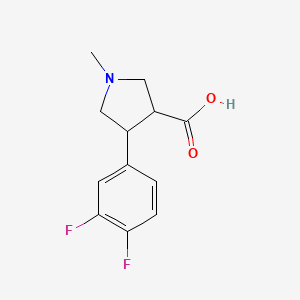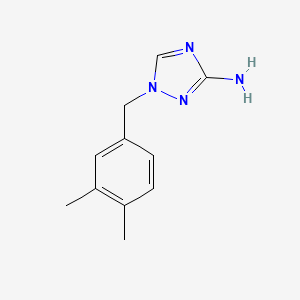
1-(3,4-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a 3,4-dimethylbenzyl group attached to the triazole ring, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine typically involves the following steps:
Chloromethylation of o-xylene: The starting material, 3,4-dimethylbenzyl chloride, is prepared by chloromethylation of o-xylene in a CTAB micellar catalytic system.
Formation of 3,4-dimethylbenzylamine: The 3,4-dimethylbenzyl chloride is then reacted with ammonia or an amine to form 3,4-dimethylbenzylamine.
Cyclization with triazole: The final step involves the cyclization of 3,4-dimethylbenzylamine with a triazole derivative under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance yield and purity.
化学反应分析
Types of Reactions
1-(3,4-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学研究应用
1-(3,4-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an antifungal agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-(3,4-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their function. This inhibition can disrupt various biological pathways, leading to antimicrobial or antifungal effects. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
相似化合物的比较
Similar Compounds
- 1-(2,4-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine
- 1-(3,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine
- 1-(3,4-Dimethylphenyl)-1h-1,2,4-triazol-3-amine
Uniqueness
1-(3,4-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine is unique due to the specific positioning of the dimethyl groups on the benzyl ring. This positioning can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
属性
分子式 |
C11H14N4 |
|---|---|
分子量 |
202.26 g/mol |
IUPAC 名称 |
1-[(3,4-dimethylphenyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H14N4/c1-8-3-4-10(5-9(8)2)6-15-7-13-11(12)14-15/h3-5,7H,6H2,1-2H3,(H2,12,14) |
InChI 键 |
LRNXGFLHFVBEQW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CN2C=NC(=N2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-Fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea](/img/structure/B15300751.png)
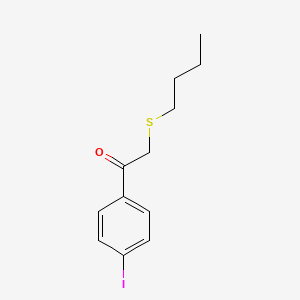
![tert-butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate](/img/structure/B15300770.png)
![Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B15300773.png)
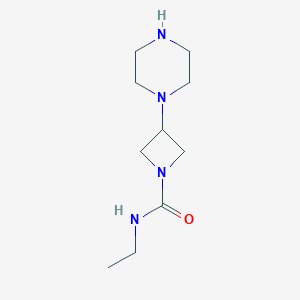
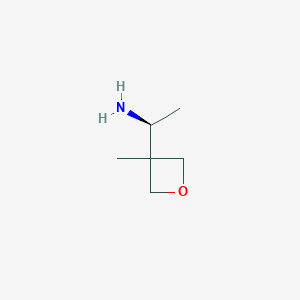
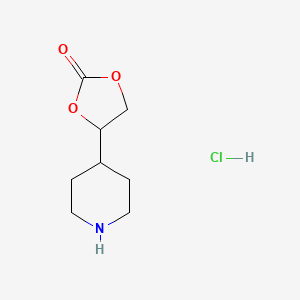
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylicacidhydrochloride](/img/structure/B15300805.png)
![N-{2-[(2-methoxyethyl)amino]ethyl}acetamide](/img/structure/B15300807.png)


![Ethyl 1-[hydroxy(2-methyl-1,3-thiazol-4-yl)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B15300821.png)
